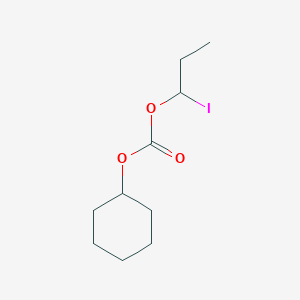
Cyclohexyl 1-iodopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 1-iodopropyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a cyclohexyl group, an iodopropyl group, and a carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl 1-iodopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 1-iodopropanol in the presence of a carbonate source such as dimethyl carbonate or diethyl carbonate. The reaction typically requires a catalyst, such as a base (e.g., potassium carbonate), and is carried out under reflux conditions to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl 1-iodopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the carbonate ester can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives, carbonyl compounds, and alcohols, depending on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 1-iodopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclohexyl 1-iodopropyl carbonate involves its reactivity with various nucleophiles and electrophiles. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The iodopropyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl methyl carbonate
- Cyclohexyl ethyl carbonate
- Cyclohexyl propyl carbonate
Uniqueness
Cyclohexyl 1-iodopropyl carbonate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to other cyclohexyl carbonates. The iodine atom is a good leaving group, making the compound particularly useful in substitution reactions. Additionally, the combination of the cyclohexyl and iodopropyl groups provides a versatile scaffold for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
103418-25-3 |
|---|---|
Molekularformel |
C10H17IO3 |
Molekulargewicht |
312.14 g/mol |
IUPAC-Name |
cyclohexyl 1-iodopropyl carbonate |
InChI |
InChI=1S/C10H17IO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
YRMKZAMDVOFBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OC(=O)OC1CCCCC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


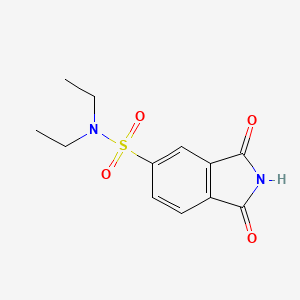
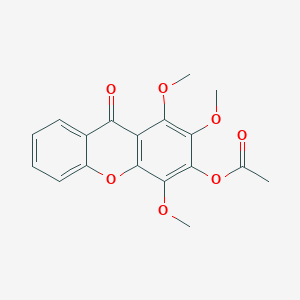
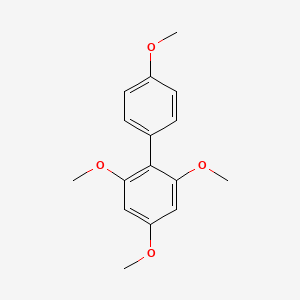

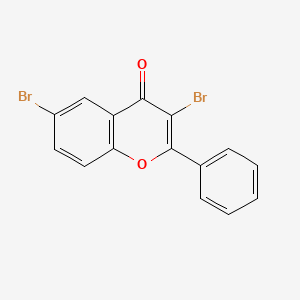
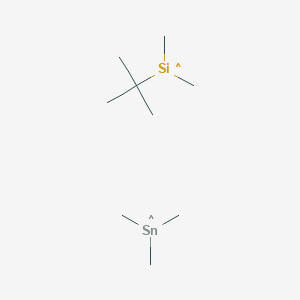
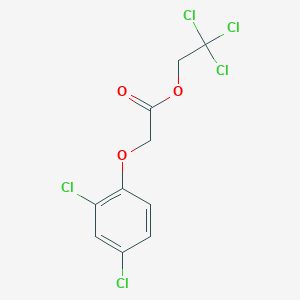
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)

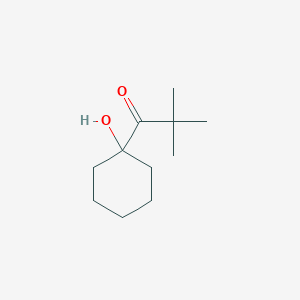
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
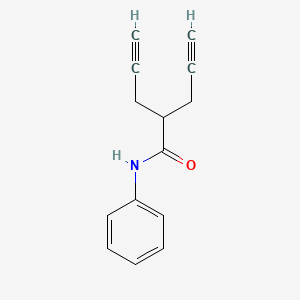
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
